molecular formula C5H9F6NO4S3 B13782507 bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium

bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium

Cat. No.: B13782507
M. Wt: 357.3 g/mol
InChI Key: AESCANJJKQXGHE-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium is a compound known for its unique properties and applications in various fields. It is commonly used in organic synthesis and as an ionic liquid. The compound is characterized by its strong solubility in common organic solvents and its stability under typical experimental conditions .

Preparation Methods

The synthesis of bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium typically involves the reaction of a base metal salt complex with trifluoromethanesulfonyl imide. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound is known to participate in nucleophilic substitution reactions, where common reagents include alkyl halides and conditions may involve solvents like acetonitrile[][3].

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted azanides.

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium exerts its effects involves its ability to act as a catalyst and solvent. Its molecular structure allows it to interact with various substrates and reagents, facilitating reactions through phase transfer catalysis. The compound’s ionic nature enables it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of alkyl groups and its resulting properties, making it particularly effective in certain catalytic and solvent applications.

Properties

Molecular Formula

C5H9F6NO4S3

Molecular Weight

357.3 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium

InChI

InChI=1S/C3H9S.C2F6NO4S2/c1-4(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3H3;/q+1;-1

InChI Key

AESCANJJKQXGHE-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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